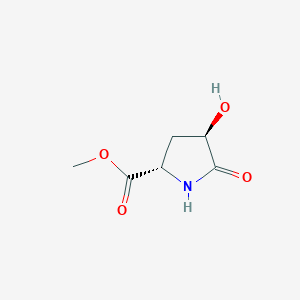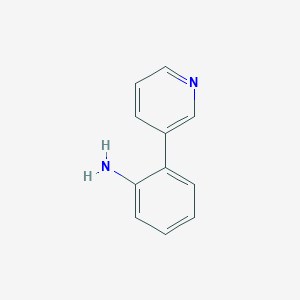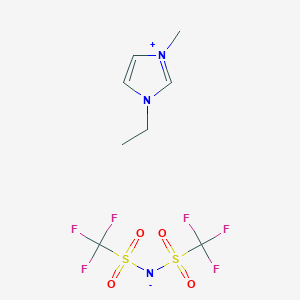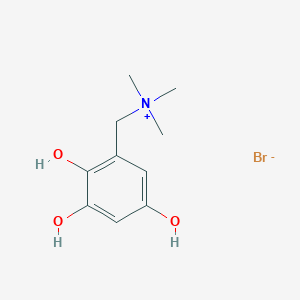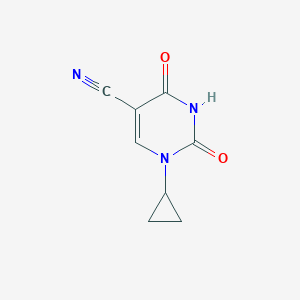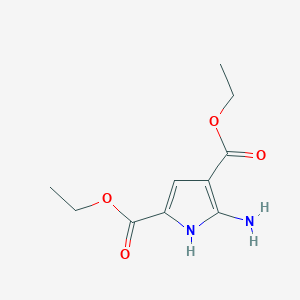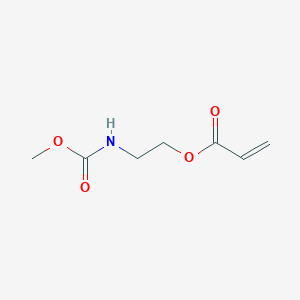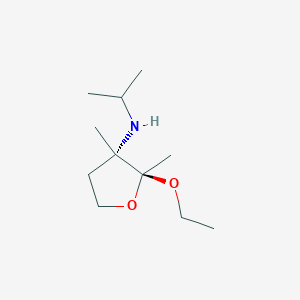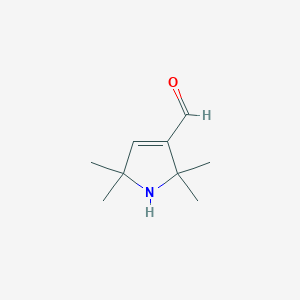
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole, also known as FMTP, is a pyrrole derivative that has gained attention in recent years due to its potential applications in scientific research. FMTP is a highly reactive compound that can be synthesized using various methods, and its unique chemical properties make it an attractive option for use in various fields of study.
Mecanismo De Acción
The mechanism of action of 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole is not fully understood, but it is believed to act as a reactive oxygen species (ROS) scavenger, which can help to reduce oxidative stress in cells. 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-cancer properties.
Efectos Bioquímicos Y Fisiológicos
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, inhibiting the activity of certain enzymes, and inducing apoptosis in cancer cells. 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has also been shown to have anti-inflammatory properties, which may make it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole in lab experiments is its high reactivity, which makes it a useful tool for studying chemical reactions and mechanisms. However, its high reactivity also makes it difficult to handle and store, and it can be dangerous if not handled properly. Additionally, 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole is relatively expensive to synthesize, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole, including further exploration of its anti-inflammatory and anti-cancer properties, as well as its potential use in the development of new materials for use in organic electronics. Additionally, the development of new synthesis methods for 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole may help to make it more accessible for use in scientific research.
Métodos De Síntesis
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Vilsmeier-Haack reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde with an amine to form a cyclic imine, which is then reduced to form 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole. The Vilsmeier-Haack reaction involves the reaction of an amine with a chloroformate to form an intermediate, which is then reacted with an aldehyde to form 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole.
Aplicaciones Científicas De Investigación
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has been used in various scientific research applications, including in the development of fluorescent sensors for the detection of metal ions and in the synthesis of new materials for use in organic electronics. 3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole has also been studied for its potential use in the development of new drugs, as it has been shown to have anti-inflammatory and anti-cancer properties.
Propiedades
Número CAS |
170810-86-3 |
|---|---|
Nombre del producto |
3-formyl-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrole |
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
2,2,5,5-tetramethyl-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C9H15NO/c1-8(2)5-7(6-11)9(3,4)10-8/h5-6,10H,1-4H3 |
Clave InChI |
RRYCUZQBGRXPAO-UHFFFAOYSA-N |
SMILES |
CC1(C=C(C(N1)(C)C)C=O)C |
SMILES canónico |
CC1(C=C(C(N1)(C)C)C=O)C |
Sinónimos |
1H-Pyrrole-3-carboxaldehyde, 2,5-dihydro-2,2,5,5-tetramethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



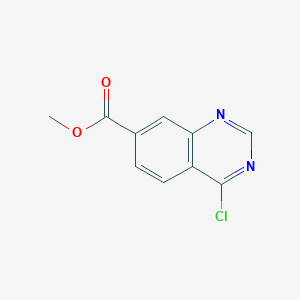
![Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)](/img/structure/B62597.png)
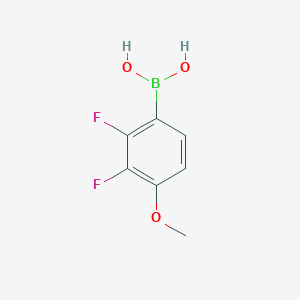
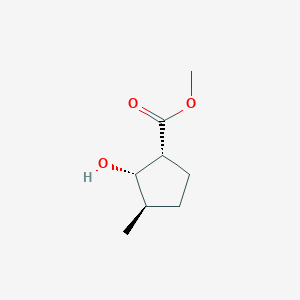
![N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide](/img/structure/B62609.png)
![Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]-](/img/structure/B62610.png)
